molecular formula C19H17N3O4S B2389984 N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-5-carboxamide CAS No. 1210625-59-4

N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-5-carboxamide

Cat. No.: B2389984
CAS No.: 1210625-59-4
M. Wt: 383.42
InChI Key: OSNJKCKJIPCJCZ-UHFFFAOYSA-N
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Description

N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-5-carboxamide is a complex organic compound that features a unique combination of structural motifs, including a phenylsulfonyl group, a tetrahydroquinoline ring, and an isoxazole carboxamide moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-5-carboxamide typically involves multi-step organic reactions. One common approach is the consecutive three-component synthesis, which includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of scalable, solvent-free methods such as ball-milling .

Chemical Reactions Analysis

Types of Reactions

N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The isoxazole ring can be reduced under catalytic hydrogenation conditions to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring and the phenylsulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, amines, and substituted isoxazole derivatives .

Scientific Research Applications

N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-5-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-5-carboxamide is unique due to its combination of a phenylsulfonyl group and a tetrahydroquinoline ring, which are not commonly found together in other isoxazole derivatives. This unique structure may confer distinct biological activities and synthetic utility .

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-1,2-oxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c23-19(18-10-11-20-26-18)21-15-8-9-17-14(13-15)5-4-12-22(17)27(24,25)16-6-2-1-3-7-16/h1-3,6-11,13H,4-5,12H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSNJKCKJIPCJCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC=NO3)N(C1)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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